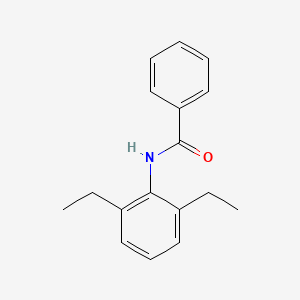

N-(2,6-diethylphenyl)benzamide

描述

准备方法

The synthesis of N-(2,6-diethylphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions. Industrial production methods typically involve similar condensation reactions but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .

化学反应分析

N-(2,6-diethylphenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis

1. Intermediate in Organic Synthesis

- N-(2,6-diethylphenyl)benzamide serves as an important intermediate in the synthesis of various organic compounds. It is commonly used in the production of pharmaceuticals and agrochemicals. Its structure allows for modifications that lead to the development of new chemical entities with enhanced properties.

2. Coupling Reactions

- The compound can undergo coupling reactions with alkenes under metal-free conditions, producing derivatives such as α,β-unsaturated ketimines. These reactions are significant for developing new materials and bioactive compounds.

Biological Research

1. Antimicrobial Activity

- Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing potential as a therapeutic agent against resistant pathogens. Its effectiveness is influenced by substituents on the benzene ring, which can enhance or diminish its activity .

2. Antioxidant Properties

- Studies have demonstrated that derivatives of this compound possess significant antioxidant activity. These compounds were synthesized and evaluated for their ability to scavenge free radicals and chelate metals, which is crucial for preventing oxidative stress-related diseases.

3. Antiarrhythmic Effects

- In pharmaceutical chemistry, the compound has been investigated for its antiarrhythmic properties. A structure–activity relationship study revealed a mathematical model capable of predicting antiarrhythmic activity with 84% reliability, highlighting its potential in cardiovascular therapies.

Agricultural Applications

1. Larvicidal and Fungicidal Effects

- This compound has shown larvicidal effects against mosquito larvae and fungicidal properties against various fungal pathogens. Certain derivatives demonstrated high toxicity to zebrafish embryos, suggesting applications in pest control and agricultural settings .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

- Antimicrobial Evaluation

-

Antioxidant Activity Assessment

- Compounds derived from this compound were tested for their antioxidant capabilities using established protocols. The results showed enhanced total antioxidant capacity compared to standard antioxidants.

-

Antiarrhythmic Activity Investigation

- Research involving a chloroform model of arrhythmia in rats demonstrated that specific derivatives exhibited promising antiarrhythmic effects, supporting further investigation into their clinical applications.

作用机制

The mechanism of action of N-(2,6-diethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antiarrhythmic activity by reducing excitability and conductance of myocardium and suppressing pulse formation in automatic ectopic foci . This action is similar to that of other antiarrhythmic agents like procainamide .

相似化合物的比较

N-(2,6-diethylphenyl)benzamide can be compared with other similar compounds such as:

N-(2,6-dimethylphenyl)-4-nitrobenzamide: Known for its antiarrhythmic properties.

N-(2-chloro-6-methylphenyl)-4-nitrobenzamide: Also exhibits significant antiarrhythmic activity.

These compounds share structural similarities but differ in their specific substituents, which can influence their pharmacological properties and effectiveness .

生物活性

N-(2,6-diethylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by a benzamide functional group attached to a phenyl ring substituted with ethyl groups at the 2 and 6 positions. Its molecular formula is C17H22N2O. The synthesis of this compound can be achieved through several methods, including:

- Direct Amidation : Reacting 2,6-diethylphenylamine with benzoyl chloride.

- Coupling Reactions : Utilizing metal-free conditions to couple the amine with various electrophiles.

These synthetic routes allow for the modification of substituents on the benzene ring, which can significantly influence the biological activity of the resulting compounds.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. In comparative studies, it demonstrated effective total antioxidant capacity and free radical scavenging ability, outperforming some standard antioxidants . The compound's ability to chelate metals further enhances its protective effects against oxidative stress.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also exhibits fungicidal effects against several fungal strains, making it a candidate for agricultural applications .

Antiarrhythmic and Anticonvulsant Effects

In pharmacological studies, this compound has been investigated for its antiarrhythmic properties. A mathematical model developed during these studies indicated an 84% reliability in predicting antiarrhythmic activity using a chloroform model of arrhythmia in rats . Additionally, anticonvulsant effects have been documented, suggesting potential therapeutic applications in seizure disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of ethyl substituents at the 2 and 6 positions on the phenyl ring enhances its solubility and interaction with biological targets compared to other benzamides. A comparative analysis with similar compounds reveals:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| N-(2,6-Dimethylphenyl)benzamide | C16H18N2O | Exhibits good larvicidal activity; less toxic |

| N,N-Diethyl-4-methoxybenzamide | C17H21N2O2 | Known for analgesic properties |

| N-(4-Methoxyphenyl)benzamide | C16H17N2O3 | Displays anti-inflammatory effects |

The variations in substituents significantly affect the bioactivity profiles of these compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Larvicidal Activity : A study demonstrated that certain derivatives exhibit high toxicity against mosquito larvae and zebrafish embryos, suggesting potential use in pest control .

- Diabetes Research : Investigations into related benzamide analogs have shown protective effects on pancreatic β-cells against endoplasmic reticulum stress, indicating potential implications for diabetes treatment .

- Antimicrobial Studies : Research has confirmed the compound's broad-spectrum antimicrobial activity, making it a candidate for developing new therapeutic agents .

属性

IUPAC Name |

N-(2,6-diethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-13-11-8-12-14(4-2)16(13)18-17(19)15-9-6-5-7-10-15/h5-12H,3-4H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQRSNLENDFJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29416-06-6 | |

| Record name | 2',6'-DIETHYLBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。